molecular formula C7H6BrN5 B14039435 2-(3-Bromophenyl)-2H-tetrazol-5-amine

2-(3-Bromophenyl)-2H-tetrazol-5-amine

Cat. No.: B14039435
M. Wt: 240.06 g/mol
InChI Key: IKXATUJIWVRVKY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2H-tetrazol-5-amine is a nitrogen-rich heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 2-position with a 3-bromophenyl group and an amine group at the 5-position. Tetrazoles are known for their high thermodynamic stability, acidity (pKa ~4.9 for 5-aminotetrazole), and versatility in pharmaceutical and energetic materials . The bromophenyl substituent enhances lipophilicity and may influence biological activity by interacting with aromatic binding pockets in enzymes or receptors.

Properties

Molecular Formula

C7H6BrN5

Molecular Weight

240.06 g/mol

IUPAC Name

2-(3-bromophenyl)tetrazol-5-amine

InChI

InChI=1S/C7H6BrN5/c8-5-2-1-3-6(4-5)13-11-7(9)10-12-13/h1-4H,(H2,9,11)

InChI Key

IKXATUJIWVRVKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2N=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2H-tetrazol-5-amine typically involves the reaction of 3-bromobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. This reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction can be summarized as follows:

    Starting Material: 3-bromobenzonitrile

    Reagent: Sodium azide

    Solvent: Dimethylformamide (DMF)

    Conditions: Elevated temperature, typically around 100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted phenyl-tetrazole derivatives.

    Oxidation: Formation of oxidized tetrazole derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

The tetrazole ring distinguishes 2-(3-Bromophenyl)-2H-tetrazol-5-amine from analogs with other heterocycles:

Compound Heterocycle Nitrogen Atoms Key Features
This compound Tetrazole 4 High acidity, thermal stability
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine Triazole 3 Reduced acidity (pKa ~8-10), improved metabolic stability
3-(3-Bromophenyl)-1H-pyrazol-5-amine Pyrazole 2 Lower nitrogen content, higher basicity
5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine Thiazole 1 (S atom) Sulfur enhances π-stacking and redox activity

Triazoles and pyrazoles are less acidic but offer better bioavailability in drug design .

Substituent Position and Electronic Effects

The 3-bromophenyl group’s position and halogen substitution influence electronic properties:

  • 3-Bromophenyl vs. The meta-bromo substitution in this compound balances steric hindrance and electronic effects (e.g., resonance withdrawal) for optimal reactivity .

Physical Properties

Compound Molecular Formula Molecular Weight Solubility (Predicted)
This compound C₇H₆BrN₅ 256.06 g/mol Moderate in polar solvents (DMSO, methanol)
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine C₈H₇BrN₄ 255.07 g/mol High in DMSO, low in water
3-(3-Bromophenyl)-1H-pyrazol-5-amine C₉H₈BrN₃ 254.09 g/mol Low water solubility, lipophilic

Thermal Stability : Tetrazoles decompose explosively above 200°C, whereas triazoles and pyrazoles are more thermally stable .

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